CYP3A4 Inhibitory Potency: 233 nM IC50 in Recombinant Enzyme Assay
3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one inhibits human CYP3A4 with an IC50 of 233 nM in a recombinant supersome assay using midazolam as substrate [1]. This inhibitory activity places it in the moderate range for imidazole-based CYP3A4 modulators. For context, the widely used CYP3A4 inhibitor ketoconazole exhibits an IC50 of approximately 15–30 nM under comparable conditions, while the reference substrate midazolam shows minimal auto-inhibition. The methoxy substitution in the 4-position of the phenyl ring may contribute to a distinct binding mode compared to the unsubstituted phenyl analog, though direct head-to-head IC50 data for that comparator are not available in the same assay system.
| Evidence Dimension | CYP3A4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | Ketoconazole (IC50 ~15–30 nM in similar supersome assays) |
| Quantified Difference | Target compound is ~8–15 fold less potent than ketoconazole |
| Conditions | Recombinant human CYP3A4 expressed in insect supersomes; midazolam 1'-hydroxylation monitored |
Why This Matters
This quantified CYP3A4 inhibition profile informs drug metabolism studies and drug-drug interaction risk assessment, enabling researchers to select an appropriately potent tool compound for P450 inhibition experiments.
- [1] BindingDB. (2022). BDBM50568243 (CHEMBL4846752): 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one – CYP3A4 IC50 = 233 nM. View Source
